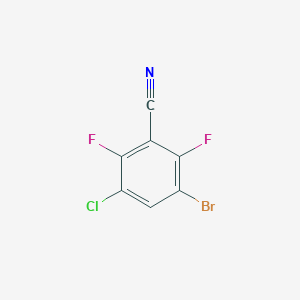
3-Bromo-5-chloro-2,6-difluorobenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-5-chloro-2,6-difluorobenzonitrile is an organic compound with the molecular formula C7HBrClF2N It is a derivative of benzonitrile, featuring bromine, chlorine, and fluorine substituents on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-2,6-difluorobenzonitrile typically involves the halogenation of a suitable benzonitrile precursor. One common method is the bromination and chlorination of 2,6-difluorobenzonitrile. The reaction conditions often include the use of bromine and chlorine sources in the presence of a catalyst or under specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Techniques such as tubular diazotization reactions can be employed to prepare diazonium salts, which are then subjected to halogenation reactions . These methods are designed to minimize side reactions and improve the overall efficiency of the production process.
化学反应分析
Types of Reactions
3-Bromo-5-chloro-2,6-difluorobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium fluoride can be used to replace halogen atoms with other functional groups.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
科学研究应用
3-Bromo-5-chloro-2,6-difluorobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials
作用机制
The mechanism of action of 3-Bromo-5-chloro-2,6-difluorobenzonitrile involves its interaction with specific molecular targets. The presence of halogen atoms on the benzene ring can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can affect enzymatic activity, receptor binding, and other biochemical pathways .
相似化合物的比较
Similar Compounds
- 2,6-Difluorobenzonitrile
- 3-Bromo-2,6-difluorobenzonitrile
- 3-Chloro-5-fluorobenzonitrile
Uniqueness
3-Bromo-5-chloro-2,6-difluorobenzonitrile is unique due to the specific combination of bromine, chlorine, and fluorine substituents on the benzene ring. This unique arrangement imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of multiple halogen atoms can enhance the compound’s stability and influence its interactions with other molecules .
属性
IUPAC Name |
3-bromo-5-chloro-2,6-difluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HBrClF2N/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLVQAIOQLOTOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)C#N)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HBrClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[23-(9-Mercaptononyl)-3,6,9,12,15,18,21-Heptaoxatricosanyl]-N'-(biotinyl)ethylenediamine](/img/structure/B13725652.png)
![N-{[2-bromo-5-(cyclopropylmethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B13725655.png)

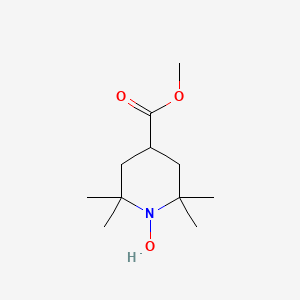
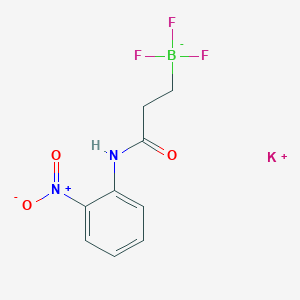
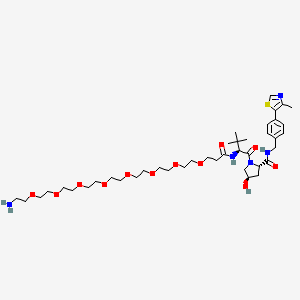
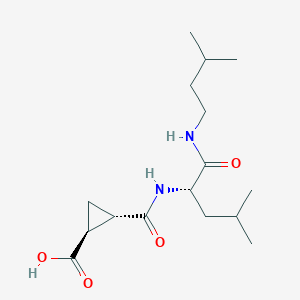
![1-[1-(5-Bromo-2-methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13725686.png)

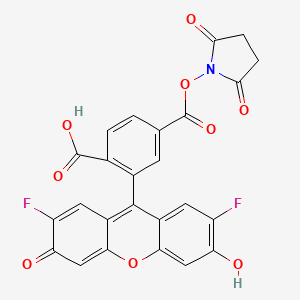
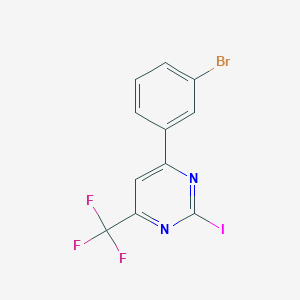
![3,3-Difluoro-1-[3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-pyrrolidine](/img/structure/B13725722.png)
![{3-[(3,4-Dichloro-phenylcarbamoyl)-methyl]-4-oxo-thiazolidin-2-ylidene}-acetic acid ethyl ester](/img/structure/B13725724.png)
